3-ethyl-1-methyl-3-phenylazetidin-2-one
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Overview
Description
3-ethyl-1-methyl-3-phenylazetidin-2-one is a four-membered lactam, which is a type of cyclic amide. This compound is part of the azetidinone family, which is known for its significant role in the synthesis of β-lactam antibiotics. The presence of the azetidinone ring is crucial for the biological activity of these antibiotics, making this compound an important building block in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-methyl-3-phenylazetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates under basic conditions . Another method involves the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclization reactions. These reactions are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1-methyl-3-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the lactam ring to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the azetidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-ethyl-1-methyl-3-phenylazetidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethyl-1-methyl-3-phenylazetidin-2-one involves its interaction with biological targets, such as enzymes and proteins. The compound can inhibit enzyme activity by mimicking the natural substrate and binding to the active site. This binding can block the enzyme’s function, leading to a therapeutic effect. The specific molecular targets and pathways involved depend on the particular application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone: The parent compound, which lacks the ethyl, methyl, and phenyl substituents.
3-Methyl-3-phenylazetidine: A similar compound with a methyl group instead of an ethyl group.
N-Methyl-2-piperidone: A six-membered lactam with similar reactivity but different ring size.
Uniqueness
3-ethyl-1-methyl-3-phenylazetidin-2-one is unique due to its specific substituents, which can influence its reactivity and biological activity. The presence of the ethyl, methyl, and phenyl groups can enhance its stability and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
1886-38-0 |
---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-ethyl-1-methyl-3-phenylazetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-3-12(9-13(2)11(12)14)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
MPEXVFWFXHUJME-UHFFFAOYSA-N |
SMILES |
CCC1(CN(C1=O)C)C2=CC=CC=C2 |
Canonical SMILES |
CCC1(CN(C1=O)C)C2=CC=CC=C2 |
1886-38-0 | |
Origin of Product |
United States |
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